molecular formula C12H30N2Si2 B13815084 Piperazine, 1,4-bis[(trimethylsilyl)methyl]-

Piperazine, 1,4-bis[(trimethylsilyl)methyl]-

Cat. No.: B13815084
M. Wt: 258.55 g/mol
InChI Key: FXFDFQGVUFWWTB-UHFFFAOYSA-N
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Description

Piperazine, 1,4-bis[(trimethylsilyl)methyl]- is a chemical compound with the molecular formula C12H30N2Si2. It is known for its unique structure, which includes two trimethylsilyl groups attached to a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1,4-bis[(trimethylsilyl)methyl]- typically involves the reaction of piperazine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:

Piperazine+2(Trimethylsilyl chloride)Piperazine, 1,4-bis[(trimethylsilyl)methyl]-+2(Hydrochloric acid)\text{Piperazine} + 2 \text{(Trimethylsilyl chloride)} \rightarrow \text{Piperazine, 1,4-bis[(trimethylsilyl)methyl]-} + 2 \text{(Hydrochloric acid)} Piperazine+2(Trimethylsilyl chloride)→Piperazine, 1,4-bis[(trimethylsilyl)methyl]-+2(Hydrochloric acid)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1,4-bis[(trimethylsilyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols.

    Reduction: Reduction reactions can lead to the formation of silyl ethers.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Piperazine, 1,4-bis[(trimethylsilyl)methyl]- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of silicon carbonitride films by chemical vapor deposition (CVD).

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential use in drug development.

    Industry: It is used in the production of advanced materials and coatings.

Mechanism of Action

The mechanism by which Piperazine, 1,4-bis[(trimethylsilyl)methyl]- exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable complexes and facilitate the incorporation of silicon into organic frameworks. The pathways involved include the cleavage of Si-N bonds and the formation of new Si-O or Si-C bonds .

Comparison with Similar Compounds

Similar Compounds

    Piperazine, 1-methyl-4-(trimethylsilyl)-: This compound has a similar structure but with only one trimethylsilyl group.

    1,4-Bis(trimethylsilyl)piperazine: Another similar compound with two trimethylsilyl groups but different substitution patterns.

Uniqueness

Piperazine, 1,4-bis[(trimethylsilyl)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a precursor for silicon-containing materials makes it valuable in various applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization techniques for Piperazine, 1,4-bis[(trimethylsilyl)methyl]-?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, trimethylsilyl groups can be introduced via silylation agents like trimethylsilyl chloride under anhydrous conditions. Characterization includes:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns and purity .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., SHELX programs for refinement ).
  • Elemental Analysis : Validate molecular formula (e.g., C10_{10}H22_{22}N2_2Si2_2) .

Q. How do the trimethylsilyl groups influence the compound’s stability and reactivity?

  • Methodological Answer : Trimethylsilyl groups enhance steric protection and electron-withdrawing effects:

  • Stability : Reduced hydrolysis due to hydrophobic shielding; confirmed via kinetic studies in polar solvents .
  • Reactivity : Facilitate regioselective reactions (e.g., silyl-directed lithiation for functionalization) .

Q. What crystallographic data are available, and how are they analyzed?

  • Methodological Answer : Crystallographic data (e.g., CCDC entries) are refined using programs like SHELXL. Key parameters include:

  • Bond Lengths/Angles : Compare with DFT-optimized geometries to validate accuracy .
  • Thermal Displacement Parameters : Assess molecular rigidity or flexibility .

Advanced Research Questions

Q. How can molecular docking simulations elucidate interactions between this compound and biological targets like DNA?

  • Methodological Answer :

  • Conformational Sampling : Use Spartan06 or Gaussian to generate low-energy conformers for docking .
  • Docking Software (AutoDock Vina) : Analyze binding affinities (e.g., -7.5 kcal/mol for DNA interactions via π-alkyl/hydrogen bonds) .
  • Validation : Compare results with experimental assays (e.g., fluorescence quenching or gel electrophoresis) .

Q. What computational methods resolve conformational ambiguities in structural analysis?

  • Methodological Answer :

  • Semi-Empirical Methods (AM1) : Identify lowest-energy conformers for comparison with crystallographic data .
  • Molecular Dynamics (MD) : Simulate solvent effects on conformation .

Q. How can green chemistry principles be applied to synthesize this compound?

  • Methodological Answer :

  • Catalytic Systems : Use maghnite-Na+^+ clay as a recyclable catalyst for solvent-free polymerization .
  • Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for reduced toxicity .

Q. What strategies address contradictions in crystallographic or spectroscopic data?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-reference XRD with solid-state NMR or IR spectroscopy .
  • Error Analysis in SHELX : Adjust parameters like absorption correction or thermal motion models .

Q. How does structural modification (e.g., fluorobenzoyl substitution) affect pharmacological activity?

  • Methodological Answer :

  • SAR Studies : Compare IC50_{50} values of derivatives against cancer cell lines (e.g., MCF-7) .
  • LogP Calculations : Predict bioavailability changes via substituent hydrophobicity .

Properties

Molecular Formula

C12H30N2Si2

Molecular Weight

258.55 g/mol

IUPAC Name

trimethyl-[[4-(trimethylsilylmethyl)piperazin-1-yl]methyl]silane

InChI

InChI=1S/C12H30N2Si2/c1-15(2,3)11-13-7-9-14(10-8-13)12-16(4,5)6/h7-12H2,1-6H3

InChI Key

FXFDFQGVUFWWTB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CN1CCN(CC1)C[Si](C)(C)C

Origin of Product

United States

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